Synthetic Utility in Macrocyclic Antibiotic Construction: N-Acetyl-3-hydroxy-L-valine Enables Berninamycin A Core Assembly
N-Acetyl-3-hydroxy-L-valine (as Boc-L-HyVal-OH) serves as an essential building block for the convergent synthesis of the dehydrohexapeptide core of berninamycin A, a macrocyclic antibiotic [1]. The protected derivative Boc-L-HyVal-OH was coupled to a 5-methyloxazole intermediate using BOP and (i-Pr)₂NEt to yield the corresponding dipeptide 9 in a reported synthetic sequence [1]. In contrast, the non-hydroxylated analog Boc-L-Val-OH would lack the tertiary hydroxyl necessary for subsequent site-selective protection/deprotection strategies that are critical for fragment condensation and late-stage functionalization in this complex natural product synthesis [1].
| Evidence Dimension | Structural Requirement for Convergent Synthesis |
|---|---|
| Target Compound Data | Boc-L-HyVal-OH (protected N-Acetyl-3-hydroxy-L-valine precursor) successfully incorporated into dipeptide intermediate 9 |
| Comparator Or Baseline | Boc-L-Val-OH (protected N-Acetyl-L-valine analog) would lack beta-hydroxyl group |
| Quantified Difference | Not quantified; structural necessity |
| Conditions | Solution-phase peptide coupling using BOP/(i-Pr)₂NEt; fragment condensation strategy for berninamycin A dehydrohexapeptide |
Why This Matters
The beta-hydroxyl group is structurally required for the synthetic route to berninamycin A and related thiopeptide antibiotics, making non-hydroxylated analogs unsuitable replacements.
- [1] Saito, H.; Yamada, T.; Okumura, K.; Yonezawa, Y.; Shin, C. Convenient Synthesis of the Main Dehydrohexapeptide Skeleton Constituting a Macrocyclic Antibiotic, Berninamycin A. Chemistry Letters 2002, 31 (11), 1098–1099. View Source
